![molecular formula C18H17NO2 B2836379 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline CAS No. 861206-46-4](/img/structure/B2836379.png)
3-[(3-Methoxybenzyl)oxy]-2-methylquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-[(3-Methoxybenzyl)oxy]-2-methylquinoline” likely belongs to a class of organic compounds known as quinolines, which are aromatic compounds containing a quinoline moiety . Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N. It is a colorless hygroscopic liquid with a strong odor . Aged samples, if exposed to light, become yellow and later brown .
Molecular Structure Analysis
The molecular structure of a compound can be represented by its SMILES string or InChI key . For example, the SMILES string for a similar compound, “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine”, isCOC1=CC=CC(COCC2CNCC2)=C1 . Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, form (solid, liquid, gas), and other characteristics. For instance, “3-{[(3-Methoxybenzyl)oxy]methyl}pyrrolidine” is a solid .科学的研究の応用
Catalysis and Chemical Synthesis
In the realm of catalysis and chemical synthesis, one study discusses an efficient Rh(III)-catalyzed oxidative olefination by directed C-H bond activation of N-methoxybenzamides. This process is mild, practical, selective, and yields high results, with the N-O bond acting as an internal oxidant. The study demonstrates the versatility of methoxybenzyl-substituted quinolines in synthesizing valuable tetrahydroisoquinolinone products by simply changing the substituent of the directing/oxidizing group (S. Rakshit, et al., 2011).
Material Science and Coordination Chemistry
In material science and coordination chemistry, research on Ni(II) complexes formed from quinazoline-type ligands (which share structural similarities with 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline) has been conducted. These complexes have been synthesized and characterized, showing potential in spectroscopic, electrochemical, thermal, and antimicrobial studies. The study reveals the diverse geometric features of these complexes and their potential applications in material science (Lan‐Qin Chai, et al., 2017).
Pharmaceutical and Biomedical Research
In pharmaceutical and biomedical research, the synthesis and evaluation of beta-adrenergic activity and platelet antiaggregatory activity of a positional isomer of trimetoquinol highlight the significance of methoxybenzyl substitutions. The study indicates both qualitative and quantitative differences in biological activity resulting from changes in the position of methoxy groups on the benzyl substituent, demonstrating the compound's potential in therapeutic applications (D. Miller, et al., 1980).
Corrosion Inhibition
A study on the corrosion inhibition of mild steel by Quinazoline Schiff base compounds in hydrochloric acid solution showcases the potential of methoxybenzyl-substituted quinolines in industrial applications. The research finds that these compounds act as effective corrosion inhibitors, emphasizing the importance of chemical structure in their inhibitory efficiency (Ghulamullah Khan, et al., 2017).
作用機序
Biochemical Pathways
The biochemical pathways affected by 3-[(3-Methoxybenzyl)oxy]-2-methylquinoline are currently unknown . Understanding the affected pathways and their downstream effects would provide valuable insights into the compound’s mechanism of action.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . .
Safety and Hazards
特性
IUPAC Name |
3-[(3-methoxyphenyl)methoxy]-2-methylquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-13-18(11-15-7-3-4-9-17(15)19-13)21-12-14-6-5-8-16(10-14)20-2/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJLNYZZYHBAOGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C=C1OCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(2-pyrazinyloxy)phenyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2836301.png)
![N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2836302.png)
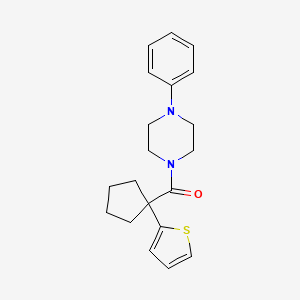
![2-[(2-Chloro-6-fluorophenyl)methyl]-6-(3-methoxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2836305.png)
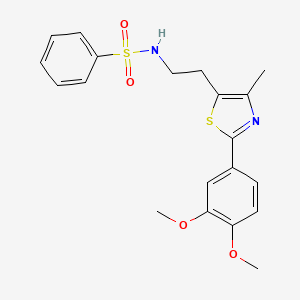
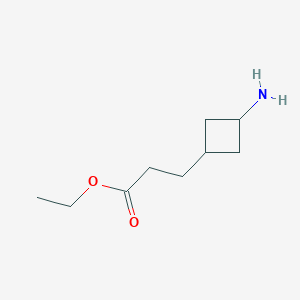
![(E)-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]-N-(2-hydroxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2836310.png)
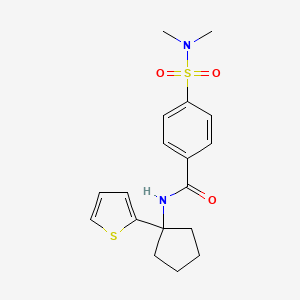
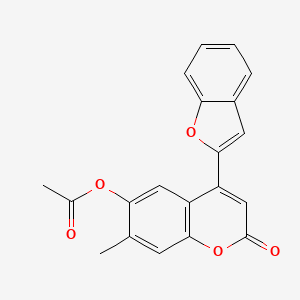

![N-(4-fluorophenyl)-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2836319.png)